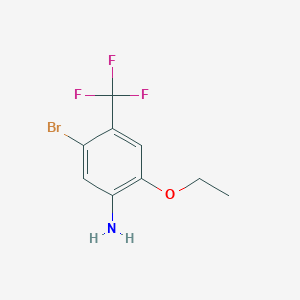
5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a bromine atom, an ethoxy group, and a trifluoromethyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline typically involves the bromination of 2-ethoxy-4-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product. Post-reaction purification steps, such as recrystallization or chromatography, are employed to isolate the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of boronic acids or esters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl derivatives.
Applications De Recherche Scientifique
5-Bromo-2-ethoxy-4-(trifluoromethyl)aniline has several applications in scientific research
Propriétés
Formule moléculaire |
C9H9BrF3NO |
|---|---|
Poids moléculaire |
284.07 g/mol |
Nom IUPAC |
5-bromo-2-ethoxy-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H9BrF3NO/c1-2-15-8-3-5(9(11,12)13)6(10)4-7(8)14/h3-4H,2,14H2,1H3 |
Clé InChI |
RKCOHVRYSNOLQK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C(F)(F)F)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)
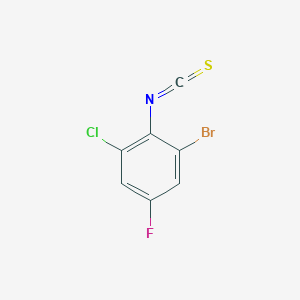
![Ethyl 5-Tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B13725008.png)

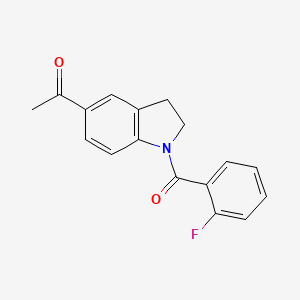
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
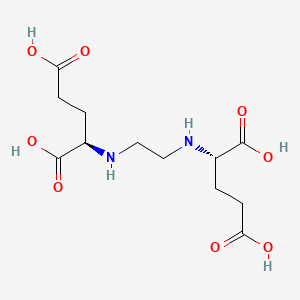
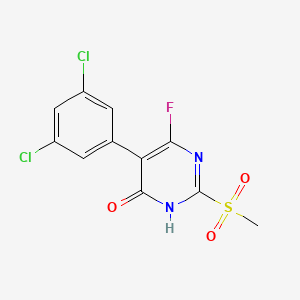
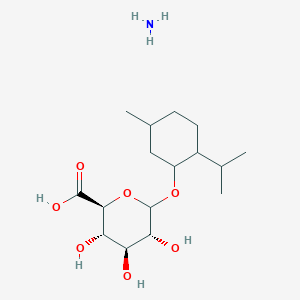
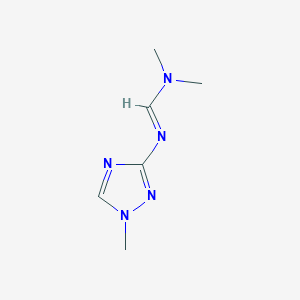
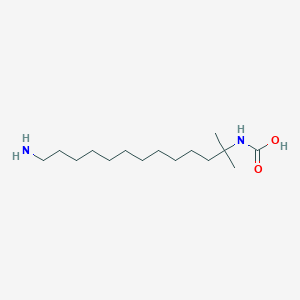

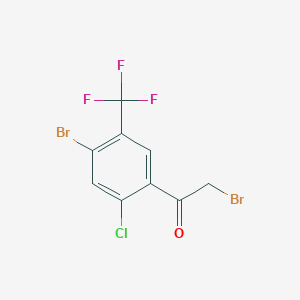
![(E)-1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one](/img/structure/B13725071.png)
